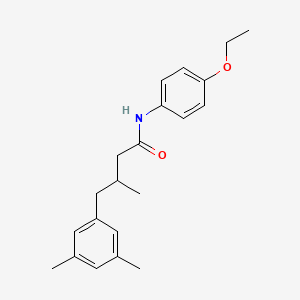
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with aromatic rings and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as flow microreactors can be employed to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, although specific uses would require further research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethylphenyl)(4-ethoxyphenyl)methanamine: This compound shares a similar aromatic structure but differs in its functional groups.
Other aromatic amides: Compounds with similar amide linkages and aromatic rings.
Uniqueness
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C21H27NO2/c1-5-24-20-8-6-19(7-9-20)22-21(23)14-17(4)13-18-11-15(2)10-16(3)12-18/h6-12,17H,5,13-14H2,1-4H3,(H,22,23) |
InChI Key |
SOTXQAFVNRHFML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)CC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704700.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)
![1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B11704733.png)
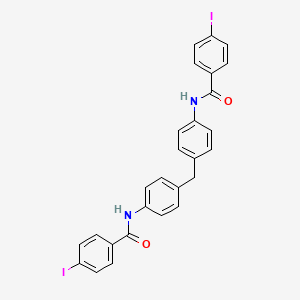
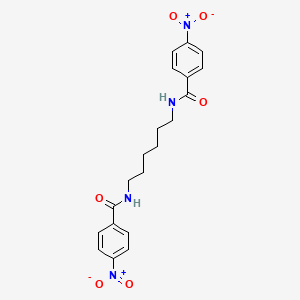
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)
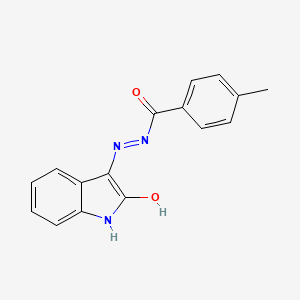
![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
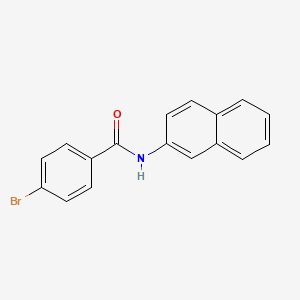
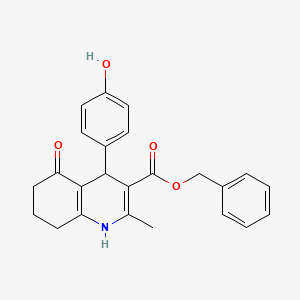
![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)
